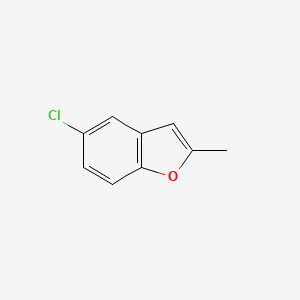

5-Chloro-2-methylbenzofuran

Beschreibung

Overview of the Benzofuran (B130515) Core Structure in Organic Chemistry

Benzofuran is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. wikipedia.orgresearchgate.net This core structure, also known as coumarone, is a constituent of coal tar and serves as the parent compound for a vast array of more complex derivatives. wikipedia.org The benzofuran nucleus is a significant scaffold in medicinal chemistry and materials science due to its versatile physicochemical properties. researchgate.netnih.gov First synthesized by Perkin in 1870, benzofuran and its derivatives have since found widespread applications. acs.orgnih.gov

The versatile nature of the benzofuran ring system allows for a wide range of chemical modifications, leading to a diverse chemical space with varied biological activities. nih.govresearchgate.net Many naturally occurring compounds, particularly from the Moraceae and Asteraceae plant families, feature the benzofuran motif. nih.govacs.org For instance, psoralen, a well-known natural product, is a benzofuran derivative. wikipedia.org The structural framework of benzofuran is also present in several clinically approved drugs, such as amiodarone (B1667116) and dronedarone, which are used to treat heart rhythm disorders, and benzbromarone (B1666195) for gout. acs.org

Importance of Halogenated Benzofuran Derivatives in Chemical Research

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been a consistent strategy for enhancing the biological activities of these compounds. nih.gov Halogenated derivatives of benzofuran have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. researchgate.netmdpi.com

Research has shown that the position and nature of the halogen substituent can significantly influence the cytotoxic activity of benzofuran derivatives against various cancer cell lines. mdpi.com For example, the addition of halogens to alkyl or alkoxy substituents has been found to increase cytotoxicity compared to the unsubstituted parent compounds. mdpi.com This makes halogenated benzofurans a particularly interesting class of compounds for further investigation as potential therapeutic agents. mdpi.comnih.gov

Rationale for Dedicated Scholarly Investigation of 5-Chloro-2-methylbenzofuran

This compound is a specific halogenated derivative of benzofuran that warrants dedicated scholarly investigation due to its potential as a key building block in the synthesis of more complex and biologically active molecules. The presence of both a chloro and a methyl group on the benzofuran core provides specific steric and electronic properties that can be exploited in chemical synthesis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, while the methyl group can influence the reactivity and solubility of the molecule.

The unique substitution pattern of this compound makes it a valuable intermediate for creating diverse libraries of compounds for drug discovery and materials science research. Understanding its synthesis, reactivity, and potential applications is crucial for unlocking the full potential of this and similar halogenated benzofuran scaffolds.

Historical Context and Current Research Trajectories Related to this compound

Historically, research on benzofuran derivatives has been driven by their presence in natural products and their wide range of biological activities. acs.org The synthesis of the benzofuran ring system has been a topic of interest for over a century, with numerous methods developed to construct this heterocyclic core. acs.orgnih.gov

Current research trajectories for this compound and related compounds are focused on several key areas:

Development of novel synthetic methodologies: Researchers are continually exploring more efficient and environmentally friendly ways to synthesize substituted benzofurans. nih.govbohrium.com This includes the use of transition-metal catalysis and other innovative strategies. nih.gov

Exploration of biological activities: There is ongoing investigation into the potential of halogenated benzofurans as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.com Studies are being conducted to understand the structure-activity relationships and mechanisms of action of these compounds. nih.govmdpi.com

Applications in materials science: The unique electronic properties of benzofuran derivatives make them potential candidates for use in organic electronics, such as in the development of organic field-effect transistors and photovoltaics. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7ClO |

| Molecular Weight | 166.604 g/mol |

| CAS Number | 42180-82-5 |

| Density | 1.238 g/cm³ chemsrc.com |

| Boiling Point | 235.5 °C at 760 mmHg chemsrc.com |

| Flash Point | 96.3 °C chemsrc.com |

| LogP | 3.39460 chemsrc.com |

| Index of Refraction | 1.601 chemsrc.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTLANWPHSQSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195002 | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42180-82-5 | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042180825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 5 Chloro 2 Methylbenzofuran and Its Precursors

Classical and Expedited Synthetic Strategies for Substituted Benzofurans

The construction of the benzofuran (B130515) scaffold can be achieved through various strategic bond formations, including intramolecular and intermolecular cyclizations. nih.gov Methodologies often involve the formation of C-C and C-O bonds, frequently facilitated by transition-metal catalysis. nih.gov

Electrophilic Cyclization and Annulation Approaches

Electrophilic cyclization is a powerful strategy for the synthesis of benzofurans. This approach typically involves the cyclization of an ortho-substituted phenol (B47542) derivative. For instance, o-alkynylphenols can undergo electrophilic cyclization to yield 2,3-disubstituted benzofurans. nih.gov The reaction is initiated by an electrophile that activates the alkyne, followed by an intramolecular attack by the phenolic oxygen.

Annulation reactions, which involve the formation of a ring onto a pre-existing one, are also employed. Copper-mediated oxidative annulation of phenols with internal alkynes represents a significant advancement in benzofuran synthesis. nih.gov Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. nih.gov

| Reaction Type | Key Intermediates | Driving Force |

| Electrophilic Cyclization | Oxonium ion, Vinyl cation | Formation of stable aromatic ring |

| Annulation | Metal-alkyne complex | Reductive elimination from metal center |

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions (e.g., Sonogashira, Heck)

Palladium catalysts are extensively used in modern organic synthesis for the formation of C-C bonds, and they play a crucial role in the synthesis of benzofurans. The Sonogashira and Heck reactions are prominent examples of palladium-catalyzed cross-coupling reactions that can be adapted for benzofuran synthesis.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a versatile tool. researchgate.net In the context of benzofuran synthesis, an o-iodophenol can be coupled with a terminal alkyne. This is often followed by an intramolecular cyclization to furnish the benzofuran ring system. thieme-connect.comrsc.org The use of a palladium catalyst, often in conjunction with a copper co-catalyst, is typical for this transformation. organic-chemistry.orgthieme-connect.com

The Heck reaction, another cornerstone of palladium catalysis, involves the reaction of an unsaturated halide with an alkene. This can be applied to the synthesis of benzofurans through various intramolecular cyclization strategies.

| Reaction | Catalyst System | Key Bond Formation |

| Sonogashira | Pd catalyst, Cu co-catalyst, base | C(sp)-C(sp2) |

| Heck | Pd catalyst, base | C(sp2)-C(sp2) |

Copper-Catalyzed Reactions and Green Chemistry Protocols

Copper-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to palladium-catalyzed processes for benzofuran synthesis. thieme-connect.com Copper catalysts can promote the synthesis of benzofurans through various mechanisms, including the coupling of o-iodophenols with other reactants. organic-chemistry.org One-pot tandem reactions involving copper catalysis have been developed for the rapid synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. organic-chemistry.org

Green chemistry principles are increasingly being incorporated into synthetic methodologies. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Copper-catalyzed reactions often align with these principles due to the lower toxicity and cost of copper compared to palladium. Furthermore, the development of aerobic oxidative cyclization reactions catalyzed by copper minimizes the use of stoichiometric oxidants, generating water as the primary byproduct. drugfuture.com

Targeted Synthesis of the 5-Chloro-2-methylbenzofuran Framework

The synthesis of this compound requires careful consideration of the regioselective introduction of both the chloro and methyl substituents onto the benzofuran core.

Strategic Introduction of the Chloro Moiety

The chloro substituent at the 5-position can be introduced either by starting with a pre-chlorinated precursor or by chlorination of the benzofuran ring. A common strategy involves starting with a substituted phenol, such as 4-chlorophenol (B41353). The reaction of 4-chlorophenol with chloroacetone (B47974) can lead to the formation of the benzofuran ring with the chloro group already in the desired position.

Alternatively, direct chlorination of 2-methylbenzofuran (B1664563) can be considered. However, this approach may suffer from a lack of regioselectivity, potentially yielding a mixture of chlorinated isomers. The directing effects of the existing methyl group and the oxygen heteroatom would influence the position of chlorination.

Regioselective Methylation at the 2-Position

The introduction of the methyl group at the 2-position is a key step. One of the most classical and effective methods for synthesizing 2-alkylbenzofurans is the reaction of a phenol with an α-haloketone. nih.gov For the synthesis of this compound, 4-chlorophenol can be reacted with chloroacetone in the presence of a base. This reaction proceeds via initial O-alkylation of the phenol, followed by an intramolecular cyclization to form the furan (B31954) ring.

Another approach involves the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org This can then be decarboxylated and further modified to introduce the methyl group.

A plausible synthetic route to this compound is outlined below:

O-Alkylation: Reaction of 4-chlorophenol with chloroacetone in the presence of a base like potassium carbonate to form 1-(4-chlorophenoxy)propan-2-one.

Cyclization: Intramolecular cyclization of the resulting ketone, often under acidic conditions, to yield this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Chlorophenol, Chloroacetone | K2CO3, Acetone | 1-(4-chlorophenoxy)propan-2-one |

| 2 | 1-(4-chlorophenoxy)propan-2-one | Polyphosphoric acid, Heat | This compound |

This targeted approach allows for the regioselective placement of both the chloro and methyl groups, providing an efficient pathway to the desired this compound.

Investigation of Novel Metal-Free and Organocatalytic Routes

The synthesis of benzofuran derivatives, including this compound, is increasingly focused on methodologies that avoid transition metals to prevent product contamination and reduce environmental impact. Research into metal-free and organocatalytic routes offers promising alternatives, emphasizing milder conditions and high efficiency.

One prominent metal-free approach involves one-pot tandem reactions. For instance, a transition-metal-free, one-pot process has been developed for synthesizing benzofuran derivatives at room temperature through a Smiles rearrangement pathway. nih.gov This strategy demonstrates high reaction efficiency and a broad substrate scope, constructing regioselective five-membered heterocycles in good to excellent yields. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound. Another catalyst-free method involves the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. frontiersin.org

Organocatalysis provides a powerful tool for the construction of complex heterocyclic scaffolds. N-Heterocyclic Carbenes (NHCs) have been employed in the enantioselective synthesis of related fused benzofuran systems, such as cyclopenta[b]benzofurans. nih.gov The mechanism, originally proposed by Breslow, involves the deprotonation of a thiazolium salt to form the NHC catalyst. This catalyst then attacks an aldehyde to form a key "Breslow intermediate," which acts as an acyl anion equivalent to facilitate bond formation. mdpi.com Brønsted acids, like phosphoric acid and p-toluenesulfonic acid, have also been successfully used to catalyze the [3+2] annulation or cycloaddition reactions to form 2,3-dihydrobenzofuran (B1216630) derivatives, which are direct precursors to benzofurans. frontiersin.org Furthermore, organic bases such as 4-dimethylaminopyridine (B28879) (DMAP) have been shown to mediate tandem cyclization reactions effectively for the synthesis of complex aminobenzofuran derivatives. nih.gov

These innovative metal-free and organocatalytic strategies represent the forefront of benzofuran synthesis, offering pathways that are not only efficient but also align with the principles of green chemistry.

Mechanistic Elucidation of Key Bond-Forming Steps in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation of the benzofuran ring typically involves two critical bond-forming events: an initial carbon-carbon or carbon-oxygen bond formation followed by an intramolecular cyclization to form the heterocyclic ring.

A classic route to benzofurans is the Rap-Stoermer reaction. In the synthesis of a structurally similar compound, 2-(4-methylbenzoyl)-5-chloro-3-methylbenzofuran, the mechanism proceeds via a reaction between an o-hydroxyacetophenone and an α-bromoketone. researchgate.net The process is facilitated by a base, which deprotonates the phenolic hydroxyl group, enabling a nucleophilic attack on the α-bromoketone to form an ether intermediate. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final benzofuran product. researchgate.net

In modern synthetic approaches, different mechanistic pathways are exploited. For example, a proposed mechanism for the synthesis of 5-hydroxybenzofurans involves a PIDA (phenyliodine(III) diacetate)-mediated tandem oxidative coupling and cyclization. thieme-connect.com The favored pathway suggests a 1,4-Michael addition between an oxidized hydroquinone (B1673460) intermediate and a β-dicarbonyl precursor. thieme-connect.com This is followed by an intramolecular cyclization of a keto-enol tautomer and subsequent aromatization to form the benzofuran ring. thieme-connect.com

Acid-catalyzed mechanisms are also prevalent. The synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2,3-dihydrobenzofuran precursors under acidic conditions showcases divergent pathways. nih.gov The formation of 3-acylbenzofurans proceeds via aromatization with the elimination of a leaving group. nih.gov In contrast, the formation of 3-formylbenzofurans is thought to occur via a diprotonated intermediate, which facilitates rearrangement and subsequent ring-opening and re-cyclization steps. nih.gov Another acid-promoted mechanism is the cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net This reaction likely proceeds through protonation of the carbonyl oxygen, followed by an intramolecular electrophilic aromatic substitution onto the phenol ring and subsequent dehydration to yield the benzofuran. researchgate.net

Process Optimization and Scalability Considerations for Research Applications

Optimizing reaction conditions is paramount for the efficient synthesis of this compound, ensuring high yields, purity, and reproducibility, particularly for research applications where material availability can be a limiting factor. Key parameters for optimization typically include the choice of catalyst, solvent, base, temperature, and reaction time.

Systematic screening of these variables is a common strategy. For instance, in a DMAP-mediated synthesis of aminobenzofuran derivatives, various organic and inorganic bases were tested, with DMAP providing the highest yield. nih.gov The solvent was also optimized, with dichloroethane (DCE) proving superior to other solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN). nih.gov

| Base | Solvent | Yield (%) |

|---|---|---|

| Et3N | DCM | 56 |

| DIPEA | DCM | 62 |

| DBU | DCM | 75 |

| DMAP | DCM | 82 |

| DMAP | DCE | 85 |

| DMAP | THF | 73 |

| DMAP | MeCN | 65 |

Similarly, the optimization of an oxidative coupling reaction to form 5-hydroxybenzofurans involved screening various oxidants and Lewis acid catalysts. thieme-connect.com The combination of PIDA as the oxidant and ZnI₂ as the catalyst in chlorobenzene (B131634) at 95 °C was found to be optimal. thieme-connect.com

| Oxidant | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DDQ | ZnI₂ | 95 | Trace |

| IBX | ZnI₂ | 95 | Trace |

| PhI(OAc)₂ (PIDA) | - | 95 | 21 |

| PIDA | ZnCl₂ | 95 | 52 |

| PIDA | ZnBr₂ | 95 | 55 |

| PIDA | ZnI₂ | 95 | 61 |

| PIDA | Zn(OTf)₂ | 95 | 48 |

Beyond optimizing yield, scalability is a critical consideration for practical applications. A robust synthetic protocol should be transferable from milligram to gram scale without significant loss of efficiency. The successful scale-up of a reaction to the gram scale is a key indicator of its practicality and potential for broader use in research and development. nih.gov One-pot protocols are particularly advantageous for scalability as they reduce the number of intermediate purification steps, saving time, resources, and minimizing material loss. nih.govacs.org The development of such streamlined processes is essential for making compounds like this compound readily accessible for further investigation.

Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions on the 5-Chloro-2-methylbenzofuran scaffold is dictated by the combined electronic and steric effects of the substituents.

Regioselectivity in Halogenation, Nitration, and Sulfonation

In the benzofuran system, electrophilic attack preferentially occurs at the C2 position due to the formation of a more stable carbocation intermediate that is well-stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. chemicalbook.comstackexchange.compearson.comechemi.com However, with the C2 position already occupied by a methyl group in this compound, electrophilic substitution is directed predominantly to the C3 position. chemicalbook.com This is because the C3 position is strongly activated by both the ring oxygen and the C2-methyl group.

While the 5-chloro substituent is a deactivating group for electrophilic aromatic substitution, it directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions. Despite this, the powerful activating effect of the furan (B31954) moiety typically overrides the directing effect of the chloro group, leading to substitution on the heterocyclic ring rather than the benzene ring. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to yield C3-substituted products. For instance, bromination of 2-methylbenzofurans with N-bromosuccinimide (NBS) is known to produce 3-bromo derivatives. researchgate.net Similarly, nitration, which for unsubstituted benzofuran can yield 2-nitrobenzofuran, would be expected to occur at the C3 position when the C2 position is blocked. chemicalbook.com

| Reaction | Reagent | Expected Major Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-chloro-2-methylbenzofuran | researchgate.net |

| Nitration | HNO₃/Ac₂O | 5-Chloro-2-methyl-3-nitrobenzofuran | chemicalbook.com |

Friedel-Crafts Alkylation and Acylation at the Benzofuran Core

Friedel-Crafts reactions, which involve the reaction of an aromatic ring with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, are a cornerstone of electrophilic aromatic substitution. nih.govmt.comwikipedia.org For this compound, these reactions follow the same regioselectivity principles observed in other electrophilic substitutions.

Research on 2-methylbenzofuran (B1664563) has demonstrated that Friedel-Crafts acylation with reagents like acetyl chloride (CH₃COCl) in the presence of tin(IV) chloride (SnCl₄) occurs at the C3 position to yield 3-acetyl-2-methylbenzofuran. nih.govrsc.org This outcome is attributed to the generation of a resonance-stabilized acylium ion that preferentially attacks the most nucleophilic site, C3. youtube.com Consequently, the acylation of this compound is predicted to proceed similarly, affording the corresponding 3-acyl derivative. The resulting aryl ketones are valuable intermediates in organic synthesis. organic-chemistry.org

| Reaction Type | Acylating Agent | Lewis Acid | Expected Product | Reference |

| Acylation | Acetyl chloride | SnCl₄ | 3-Acetyl-5-chloro-2-methylbenzofuran | nih.govrsc.org |

| Acylation | Benzoyl chloride | AlCl₃ | 3-Benzoyl-5-chloro-2-methylbenzofuran | researchgate.net |

Nucleophilic Transformations Involving the 5-Chloro Substituent

The chlorine atom at the C5 position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. While direct SNAr is challenging, palladium-catalyzed cross-coupling reactions provide an efficient alternative.

Palladium-Catalyzed C-C, C-N, and C-O Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 5-chloro substituent on the benzofuran ring is amenable to these transformations, enabling the synthesis of complex derivatives.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboronic acid or ester to form a new C-C bond. semanticscholar.orgmdpi.com It is widely used to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex with appropriate ligands, would yield 5-aryl-2-methylbenzofuran derivatives.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This strategy can be employed to synthesize a diverse library of 5-amino-2-methylbenzofuran derivatives from this compound and primary or secondary amines. tcichemicals.comyoutube.com

C-O Cross-Coupling: The formation of diaryl ethers can also be achieved via palladium-catalyzed coupling of aryl halides with alcohols or phenols. This provides a route to 5-alkoxy- or 5-aryloxy-2-methylbenzofurans.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 5-Aryl-2-methylbenzofuran | semanticscholar.orgmdpi.com |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | 5-(Amino)-2-methylbenzofuran | wikipedia.orgtcichemicals.com |

| C-O Coupling | Alcohol/Phenol (B47542) | Pd catalyst / Biarylphosphine ligand | 5-(Alkoxy/Aryloxy)-2-methylbenzofuran | mit.edu |

Direct Nucleophilic Aromatic Substitution (SNAr) Strategies

Direct nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubmasterorganicchemistry.comyoutube.com

In the case of this compound, the ring system is inherently electron-rich, and it lacks strong EWGs ortho or para to the chloro substituent. The 2-methyl group is electron-donating, further disfavoring nucleophilic attack. Therefore, SNAr reactions on this substrate are generally difficult and require forcing conditions, such as high temperatures and the use of very strong nucleophiles or bases. pressbooks.pub Compared to the efficiency and broad applicability of palladium-catalyzed cross-coupling reactions, direct SNAr is a less common strategy for the functionalization of the 5-chloro position on this particular scaffold.

Functionalization and Transformations of the 2-Methyl Group

The 2-methyl group of this compound is not merely a passive substituent; its benzylic-like position makes it a site for various chemical transformations. Functionalization at this position provides another avenue for structural diversification.

Common transformations include:

Radical Halogenation: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) to form a 2-(bromomethyl) derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states. Mild oxidation can yield the corresponding 2-formylbenzofuran (aldehyde), while stronger oxidizing agents can produce the 2-carboxybenzofuran (carboxylic acid).

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with a range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the 2-position.

These transformations have been documented for various 2-methylbenzofuran derivatives and are applicable to the 5-chloro analog. For example, the conversion of benzofuran-2-carboxylic acid to benzofuran-2-ylmethyl acetate (B1210297) demonstrates a pathway originating from the functionalized methyl group. unicatt.it

| Reaction Type | Reagent(s) | Product |

| Radical Bromination | NBS, AIBN | 5-Chloro-2-(bromomethyl)benzofuran |

| Oxidation to Aldehyde | SeO₂ | This compound-2-carbaldehyde |

| Oxidation to Acid | KMnO₄ | This compound-2-carboxylic acid |

| Condensation | Benzaldehyde, Base | 5-Chloro-2-styrylbenzofuran |

Oxidation Reactions of the Methyl Moiety

The methyl group at the 2-position of this compound is susceptible to oxidation, providing a pathway to valuable derivatives such as the corresponding aldehyde, carboxylic acid, or alcohol. The selection of the oxidizing agent and reaction conditions is crucial in determining the final product.

Biomimetic oxidation, inspired by the metabolic processes mediated by cytochrome P450 enzymes, offers a green and selective method for the transformation of 2-methylbenzofurans. In a study on the oxidation of 2-methylbenzofuran using hydrogen peroxide catalyzed by Mn(III) porphyrins, significant conversions were achieved at room temperature. The reaction proceeds through the initial epoxidation of the furan ring, which can then undergo further transformations.

Another common reagent for the oxidation of benzylic methyl groups is selenium dioxide (SeO₂). This reagent is known to oxidize activated methyl groups to aldehydes or ketones. du.ac.inadichemistry.comchem-station.com The reaction is typically carried out in a suitable solvent like dioxane or acetic acid. The use of a catalytic amount of SeO₂ in conjunction with a co-oxidant such as tert-butyl hydroperoxide can improve the efficiency and selectivity of the reaction, often favoring the formation of the corresponding alcohol. nih.gov

Table 1: Oxidation of the Methyl Moiety of 2-Methylbenzofuran Analogs

| Oxidizing Agent | Catalyst | Product | Reference |

|---|---|---|---|

| H₂O₂ | Mn(III) porphyrins | Epoxides and subsequent rearrangement products | |

| SeO₂ | - | Aldehyde/Carboxylic Acid | du.ac.inadichemistry.comchem-station.com |

| SeO₂ / t-BuOOH | - | Alcohol | nih.gov |

This table summarizes common oxidation reactions applicable to the methyl group of this compound, based on studies of analogous compounds.

Radical and Photochemical Reactions Involving the Methyl Group

The methyl group of this compound can also be functionalized through radical and photochemical reactions. These methods provide alternative routes to derivatives that may not be accessible through conventional ionic pathways.

Free-radical halogenation is a well-established method for the functionalization of alkyl-substituted aromatic compounds. The reaction of 2,3-dimethylbenzofuran (B1586527) with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under UV irradiation, leads to the selective bromination of the methyl group at the 2-position. libretexts.org This selectivity is attributed to the greater stability of the resulting benzylic radical intermediate. This suggests that this compound would undergo a similar reaction to yield 5-chloro-2-(bromomethyl)benzofuran, a versatile intermediate for further derivatization.

Photochemical reactions can induce unique transformations that are not achievable under thermal conditions. The irradiation of benzofuran derivatives can lead to dimerization reactions. rsc.org While direct photochemical reactions involving the methyl group of this compound are not extensively documented, related furan derivatives have been shown to undergo photochemical isomerization and cycloaddition reactions. netsci-journal.com For instance, the photochemical dimerization of methyl 2-furylacrylate has been reported. rsc.org It is plausible that under specific photochemical conditions, the methyl group could participate in reactions such as hydrogen abstraction or radical addition.

Ring-Opening, Ring-Expansion, and Cycloaddition Reactions

The benzofuran ring system of this compound can undergo a variety of transformations that alter the core structure, leading to ring-opened products, expanded ring systems, or complex polycyclic structures through cycloaddition reactions.

Nickel-catalyzed ring-opening reactions of benzofurans provide a route to ortho-functionalized phenol derivatives. acs.org These reactions typically involve the cleavage of the C2-O bond of the furan ring. Such a strategy could be applied to this compound to generate substituted chlorophenol derivatives.

Ring expansion of benzofuran derivatives can lead to the formation of seven-membered heterocyclic systems like benzoxepines. One reported method involves the bromination of a benzopyranobenzofuran with N-bromosuccinimide, which results in a novel ring expansion to a benzofurobenzoxepinone derivative. rsc.org This suggests that appropriately substituted derivatives of this compound could undergo similar rearrangements. The synthesis of benzoxepines from benzofurans has also been achieved through Claisen rearrangement and ring-closing metathesis. researchgate.net

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems. Benzofuran and its derivatives can act as dienes or dienophiles in these reactions. The reaction of 2-vinylfurans with dienophiles has been shown to yield substituted benzofurans. nih.gov While the furan ring of benzofuran is less reactive as a diene compared to furan itself due to its aromatic stabilization, appropriately activated derivatives can participate in cycloaddition reactions. rsc.orgmdpi.comnih.govrsc.org For example, the photochemical [2+2] cycloaddition of benzofuran derivatives can lead to the formation of cyclobutane-containing dimers. rsc.org

Chemo- and Regioselective Control in Multi-Substituted Derivatives

The synthesis of multi-substituted derivatives of this compound requires precise control over the chemo- and regioselectivity of the reactions. The existing substituents on the benzofuran ring direct the position of incoming groups, and the choice of reagents and reaction conditions can be used to favor the formation of a specific isomer.

The functionalization of the benzofuran nucleus can be achieved through various methods, including electrophilic aromatic substitution, metalation, and cross-coupling reactions. The directing effects of the chloro and methyl groups, as well as the oxygen atom of the furan ring, will influence the regiochemical outcome of these reactions. For instance, in electrophilic substitution reactions, the incoming electrophile is likely to be directed to specific positions on the benzene ring based on the combined electronic effects of the existing substituents.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective formation of C-C and C-heteroatom bonds. In the case of dihalo-substituted benzofurans, the relative reactivity of the different halogen atoms can be exploited to achieve chemoselective functionalization. The choice of catalyst, ligand, and reaction conditions can influence which halogen is preferentially replaced. This allows for the sequential introduction of different functional groups at specific positions. mdpi.com

Table 2: Common Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 42180-82-5 |

| 2-Methylbenzofuran | 4265-25-2 |

| Benzofuran | 271-89-6 |

| N-Bromosuccinimide (NBS) | 128-08-5 |

| Selenium dioxide | 7446-08-4 |

| tert-Butyl hydroperoxide | 75-91-2 |

| Hydrogen peroxide | 7722-84-1 |

| 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran | 220526-75-0 |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Chloro-2-methylbenzofuran, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for unambiguous structural assignment.

The ¹H NMR spectrum of this compound displays signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is affected by the electronegativity of nearby atoms and the aromatic ring currents. The expected signals for the aromatic protons on the benzene (B151609) ring are typically found in the downfield region (δ 7.0-8.0 ppm), while the proton on the furan (B31954) ring and the methyl protons appear at higher fields.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. Carbons in the aromatic ring and the furan ring will resonate at lower fields (δ 100-160 ppm) due to their sp² hybridization, while the methyl carbon will appear at a much higher field (δ 10-20 ppm).

The predicted chemical shifts for this compound are summarized in the tables below, based on data from analogous compounds such as 2-methylbenzofuran (B1664563) and other chlorinated benzofuran (B130515) derivatives.

Interactive Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.4 | Quartet (q) or Singlet (s) |

| H-4 | ~7.5 | Doublet (d) |

| H-6 | ~7.2 | Doublet of doublets (dd) |

| H-7 | ~7.4 | Doublet (d) |

| -CH₃ | ~2.4 | Doublet (d) or Singlet (s) |

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~122 |

| C-5 | ~129 |

| C-6 | ~124 |

| C-7 | ~111 |

| C-7a | ~154 |

| -CH₃ | ~14 |

Two-dimensional (2D) NMR experiments are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show cross-peaks between adjacent aromatic protons (H-6 and H-7, and H-6 and H-4), confirming their connectivity. A long-range coupling might also be observed between the methyl protons and the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. HSQC is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, correlations would be expected from the methyl protons to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the conformation and stereochemistry of a molecule. For this compound, NOESY could show correlations between the methyl protons and the H-3 proton, as well as between H-3 and H-4, confirming their spatial proximity.

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei through the bonding electrons. koreascience.kr The magnitude of the coupling constant (J), expressed in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei, as well as the dihedral angle between them. researchgate.net

In this compound, the aromatic protons exhibit characteristic coupling patterns. The coupling between ortho protons (e.g., H-6 and H-7) is typically the largest (³J ≈ 7-9 Hz), while meta coupling (e.g., H-4 and H-6) is smaller (⁴J ≈ 2-3 Hz), and para coupling is usually negligible. libretexts.org The proton at position 3 may show a small long-range coupling to the methyl protons. jcsp.org.pk

The benzofuran ring system is planar, and therefore, the conformational implications derived from coupling constants are limited for the aromatic part of the molecule. However, in related dihydrobenzofuran systems, the five-membered ring can adopt different conformations (envelope or twist), and the vicinal coupling constants between protons on the dihydro- part of the ring are highly dependent on the dihedral angle, which can be used to determine the ring's conformation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to the vibrations of its different structural components.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group will show symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic and furan rings are expected in the 1620-1450 cm⁻¹ region.

C-O stretching: The C-O-C stretching of the furan ring will likely produce a strong band in the 1270-1000 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the 800-600 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations for the substituted benzene ring occur in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern.

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2975-2850 |

| C=C stretch (aromatic) | 1620-1450 |

| C-O-C stretch (furan) | 1270-1000 |

| C-Cl stretch | 800-600 |

| C-H out-of-plane bend | 900-675 |

The planarity of the benzofuran ring system simplifies the vibrational analysis as there are fewer conformational isomers to consider. The observed vibrational frequencies and their intensities in the IR and Raman spectra can be correlated with the specific structural features of this compound. For instance, the number and position of the C-H out-of-plane bending modes in the "fingerprint" region are highly indicative of the substitution pattern on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of organic molecules, offering precise mass measurements that facilitate the determination of elemental compositions. While specific HRMS data for this compound is not extensively detailed in the available literature, the fragmentation pathways of related benzofuran structures have been investigated, providing a basis for predicting its behavior upon ionization. nih.gov

Electron ionization (EI) mass spectrometry is a common technique for inducing fragmentation. libretexts.org The fragmentation of 2-aroylbenzofuran derivatives, for instance, has been studied, revealing characteristic cleavage patterns. nih.gov For halogenated compounds, the loss of the halogen radical is a frequently observed fragmentation pathway. nih.gov

Based on general principles of mass spectrometry and the analysis of related compounds, a plausible fragmentation pathway for this compound under electron ionization can be proposed. The molecular ion would be expected to undergo cleavages at various points, with the stability of the resulting fragments dictating the primary pathways. For example, the fragmentation of 2-substituted benzo[b]furan ions has been noted in the electron ionization mass spectra of various derivatives. nih.gov A related compound, 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran, exhibits a specific mass fragmentation pattern that can offer insights into the fragmentation of the core this compound structure. researchgate.net

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

|---|---|---|

| [M]+• | C9H7ClO+• | 166.0185 |

| [M-CH3]+ | C8H4ClO+ | 151.9951 |

| [M-Cl]+ | C9H7O+ | 131.0497 |

Note: This table is predictive and based on general fragmentation principles, not on specific experimental HRMS data for this compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported in the reviewed literature, several of its derivatives have been successfully crystallized and their structures determined. These derivatives provide valuable insight into the geometry of the this compound core.

For instance, the crystal structure of 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran reveals that the benzofuran unit is essentially planar. nih.govresearchgate.net In this derivative, the cyclopentyl ring adopts an envelope conformation, and the crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net

Similarly, the crystal structure of 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran also shows a planar benzofuran unit. nih.gov The dihedral angle between the benzofuran plane and the 4-fluorophenyl ring is a key structural parameter. The crystal packing in this derivative is influenced by weak intermolecular C–H···O hydrogen bonds and aromatic π–π interactions. nih.gov Another related structure, 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran , has also been characterized, providing further data on the solid-state conformation of substituted 5-chlorobenzofurans. researchgate.net

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran | C14H15ClO3S | Triclinic | P-1 | 7.4833 | 8.7888 | 10.9061 | 66.919 | 82.848 | 82.689 | nih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for characterizing chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, the introduction of a chiral center or an element of chirality into its derivatives would render them optically active. The synthesis and chiroptical analysis of such chiral derivatives would be a necessary step to investigate their stereochemical properties. nih.gov

Currently, there is no available scientific literature detailing the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Consequently, no experimental data on their Electronic Circular Dichroism or other chiroptical properties can be presented.

Computational and Theoretical Investigations of 5 Chloro 2 Methylbenzofuran

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their physical, chemical, or biological properties. acs.org While traditionally used for predicting biological activity, the QSAR methodology is also a powerful tool for predicting fundamental physicochemical properties, excluding any biological profiles. nih.gov This approach is predicated on the principle that the properties of a molecule are a direct function of its structural and electronic features.

For a compound like 5-Chloro-2-methylbenzofuran, a QSAR model for physicochemical properties would involve calculating a variety of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic distribution. A statistical method, typically multiple linear regression (MLR), is then employed to build an equation that links a set of these descriptors to an experimentally determined property, such as boiling point, aqueous solubility, or partition coefficient (log P). nih.govnih.gov

The general form of a QSAR equation is: Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ) Where Property is the physicochemical property being modeled, D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, ... cₙ are the regression coefficients determined from the statistical analysis.

For benzofuran (B130515) derivatives, studies have shown that descriptors related to hydrophobicity (log P), molar refractivity (MR), and electronic parameters can be effectively correlated with their activities and properties. nih.govderpharmachemica.com In the context of predicting physicochemical properties for this compound, key descriptors would likely include:

Topological Descriptors: Molecular Weight (MW), Wiener Index.

Electronic Descriptors: Dipole Moment, Sum of partial charges.

Physicochemical Descriptors: Molar Refractivity (MR), LogP (octanol-water partition coefficient).

Due to a lack of specific published QSAR models for the physicochemical properties of this compound, the following table presents a hypothetical model to illustrate the concept. It shows how calculated molecular descriptors could be used in a regression equation to predict a property like the boiling point.

| Property | Descriptor | Value | Coefficient | Contribution |

|---|---|---|---|---|

| Predicted Boiling Point (°C) | Molecular Weight (g/mol) | 166.60 | 0.85 | 141.61 |

| Molar Refractivity (cm³) | 45.5 | 1.20 | 54.60 | |

| LogP | 3.5 | -2.5 | -8.75 | |

| Intercept | N/A | -31.1 | -31.1 | |

| Total Predicted Boiling Point (°C) | 156.36 |

This table is illustrative. The descriptor values are based on standard computational estimates for the molecule, while the coefficients are hypothetical to demonstrate the QSAR modeling process.

The development of such a model would enable the rapid in silico estimation of properties for novel, unsynthesized derivatives of this compound, guiding chemical process design and environmental fate modeling by providing crucial data without the need for extensive experimental measurements.

Advanced Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, including the complex intermolecular interactions that govern the properties of substances in condensed phases. gatech.edu For this compound, MD simulations can elucidate how individual molecules interact with each other and with solvent molecules, providing fundamental insights into its bulk properties.

An MD simulation of this compound would typically involve placing a number of these molecules in a simulation box, often filled with a solvent such as water or an organic solvent like hexane (B92381) or methanol, to mimic different chemical environments. The interactions between all atoms are defined by a force field (e.g., CHARMM, AMBER), which is a set of parameters and equations that describe the potential energy of the system.

The primary intermolecular interactions expected for this compound include:

Van der Waals Forces: Dominated by London dispersion forces arising from temporary fluctuations in electron density. These are significant for the aromatic benzofuran core and are a primary driver for the aggregation of aromatic molecules. nih.gov

Dipole-Dipole Interactions: The presence of the electronegative chlorine and oxygen atoms creates a permanent dipole moment in the molecule, leading to electrostatic interactions with neighboring molecules.

π-π Stacking: The aromatic benzofuran ring can interact with other aromatic rings through π-π stacking. These interactions can adopt various geometries, such as parallel-displaced or T-shaped configurations, which influence the local ordering in a liquid state or crystal packing. nih.gov

Weak Hydrogen Bonds: While not a classical hydrogen bond donor, the oxygen atom in the furan (B31954) ring and the chlorine atom can act as weak hydrogen bond acceptors, interacting with solvent molecules like water or with C-H groups on adjacent molecules.

Analysis of the simulation trajectory can yield quantitative data on these interactions. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound, revealing the structure of solvation shells. Furthermore, the average interaction energy between pairs of molecules can be computed to quantify the strength of their association.

The following interactive table provides a representative summary of potential intermolecular interaction energies that could be derived from an MD simulation of this compound in a mixed solvent system.

| Interacting Pair | Interaction Type | Calculated Average Energy (kJ/mol) | Dominant Force |

|---|---|---|---|

| This compound – this compound | Self-Association (Dimer) | -25.5 | Van der Waals / π-π Stacking |

| This compound – Water | Solvation | -15.2 | Dipole-Dipole / Weak H-Bond |

| This compound – Benzene (B151609) | Solvation | -20.8 | π-π Stacking / Dispersion |

| This compound – Hexane | Solvation | -18.1 | Van der Waals (Dispersion) |

Note: The values in this table are illustrative examples based on typical interaction energies for small aromatic molecules and are meant to represent the type of data obtainable from an MD simulation. rsc.org

These simulations are crucial for understanding phenomena such as solubility, miscibility, and the mechanisms of crystal formation, providing a molecular-level rationale for the macroscopic physicochemical properties of this compound.

Exploration of Non Clinical Applications and Interdisciplinary Research Leveraging the 5 Chloro 2 Methylbenzofuran Scaffold

Role as a Privileged Synthetic Precursor and Chemical Building Block

The 5-Chloro-2-methylbenzofuran scaffold is a foundational building block in organic synthesis, prized for its utility in constructing more complex molecular architectures. The presence of the chloro and methyl groups, along with the benzofuran (B130515) ring system, offers multiple sites for chemical modification, enabling the creation of diverse and functionally rich compounds.

Intermediate in the Synthesis of Complex Organic Molecules

The this compound framework is a key intermediate in the multi-step synthesis of elaborate organic molecules. Its derivatives, such as 5-chloro-3-methyl-2-acetylbenzofuran, serve as starting materials for creating larger, more complex heterocyclic systems. For instance, this acetylated precursor can be used to synthesize benzofuran analogues of chalcones, which are then converted into α,β-dibromo derivatives. These dibromo-derivatives react with orthophenylenediamine to form 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes, demonstrating a clear pathway from a simple benzofuran unit to a complex quinoxaline (B1680401) structure.

The utility of this scaffold is further highlighted by the synthesis of compounds like 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran, which involves the modification of a 5-chloro-2-methyl-1-benzofuran derivative. researchgate.netnih.gov Such syntheses underscore the scaffold's role as a robust platform for chemical elaboration. The development of novel synthetic methods continues to expand the potential of benzofuran-based precursors, enabling the creation of previously inaccessible complex molecules. acs.org

Scaffold for the Development of Agrochemicals (e.g., insecticides)

The benzofuran scaffold is of significant interest in the agrochemical sector. While direct applications of this compound are not extensively documented, related benzofuran structures show considerable promise. For example, benzofuran-modified cinnamamide (B152044) derivatives have demonstrated improved antifungal activity against various phytopathogenic fungi when compared to commercial fungicides like dimethomorph. researchgate.net This suggests that the benzofuran core can be effectively integrated into molecular designs to enhance agrochemical potency.

Furthermore, related halogenated furan (B31954) compounds serve as precursors for synthetic pyrethroid insecticides, such as Prothrin, which is synthesized from the biomass-derived platform chemical 5-(chloromethyl)furfural. researchgate.net The structural similarities and the known biological activity of halogenated heterocyclic compounds indicate the potential of the this compound scaffold as a building block for new classes of pesticides and fungicides. The chlorine atom on the benzofuran ring is a key feature that can be exploited for further substitution reactions, making it a versatile intermediate for creating libraries of potential agrochemical agents. nih.gov

Contribution to Natural Product Total Synthesis

The benzofuran ring is a core structural motif in numerous biologically active natural products, making its synthesis a focal point for organic chemists. nih.govnagoya-u.ac.jp While direct use of this compound as a starting material in reported total syntheses is uncommon, its underlying structure is highly relevant. Synthetic strategies often focus on constructing the benzofuran heterocycle as a key step. nagoya-u.ac.jp

Research into diversity-oriented synthesis has utilized the closely related 3-methylbenzofuran (B1293835) moiety to create libraries of natural-product-like compounds. This approach involves building upon the benzofuran core to generate a wide array of structurally diverse molecules that can be screened for biological activity. Such methods highlight the value of the substituted methylbenzofuran framework as a strategic starting point for accessing complex structures that mimic those found in nature.

Applications in Materials Science and Engineering

The inherent properties of the benzofuran ring system—rigidity, stability, and unique electronic characteristics—make it an attractive component for advanced materials. Its derivatives are increasingly being explored for applications in optoelectronics and polymer chemistry.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Benzofuran derivatives are recognized for their excellent carrier transport properties, making them suitable for use in organic semiconductor devices. They are particularly valued in the development of Organic Light-Emitting Diodes (OLEDs) due to their high glass transition temperatures, thermal stability, and favorable HOMO (Highest Occupied Molecular Orbital) energy levels. These characteristics contribute to the operational stability and longevity of OLED devices.

Specific research has focused on synthesizing novel benzofuran derivatives for use as emissive materials. For instance, phenylanthracene-substituted fluoreno[4,3-b]benzofuran derivatives have been developed for blue OLEDs. Devices using these materials as the emissive layer have demonstrated promising performance metrics.

Below is a table summarizing the performance of an OLED device using a benzofuran derivative as the emissive layer.

| Property | Value |

| Maximum External Quantum Efficiency (EQE) | 3.10% |

| Maximum Luminance Efficiency | 2.41 cd/A |

| Maximum Power Efficiency | 1.90 lm/W |

| CIE Coordinates | (0.15, 0.08) |

| Data derived from research on phenylanthracene-substituted furan derivatives for OLEDs. |

Furthermore, dibenzofuran-based bipolar host materials have been synthesized for use in yellow phosphorescent OLEDs (PhOLEDs), achieving high efficiency. The strategic combination of an electron-donating dibenzofuran (B1670420) unit with an electron-accepting unit leads to materials with balanced charge transport.

The table below presents key optoelectronic data for a high-performance dibenzofuran-based host material used in PhOLEDs.

| Parameter | Value |

| HOMO Energy Level | -5.8 eV |

| LUMO Energy Level | -2.4 eV |

| Optical Band Gap (Eg) | 3.3 eV |

| Maximum Current Efficiency | 77.2 cd A⁻¹ |

| Maximum External Quantum Efficiency | 25.3% |

| Data for the CF-2-BzF host material in a [PO-01]-based yellow PhOLED. |

Polymer Chemistry and Advanced Functional Polymers

The benzofuran structure is a valuable monomer in polymer chemistry. Benzofuran (BzF) can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass transition temperature and high transparency, making it suitable as a transparent thermoplastic. nih.gov This has positioned polybenzofuran as a potential sustainable alternative to polystyrene, as its precursor can be derived from natural resources and it is chemically recyclable.

Recent advancements have enabled the synthesis of optically active polybenzofurans with controlled molecular weights through asymmetric living cationic polymerization. nih.gov This precise control over the polymer's structure opens up possibilities for new functional materials with unique optical properties. Beyond homopolymers, benzofuran derivatives are also harnessed in the preparation of various high-performance polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters, expanding their application in the field of advanced materials.

Dye Industries and Pigment Development

The inherent aromatic and conjugated system of the benzofuran nucleus makes it a suitable chromophore for the development of dyes and pigments. While specific applications of this compound in the dye industry are not extensively documented in publicly available literature, the broader class of benzofuran derivatives has found utility in this sector. Research has indicated that benzofuran and benzodifuran derivatives are employed as optical whiteners and as disperse dyes, which are noted for their high fastness properties. researchgate.net Furthermore, a German patent describes the use of certain benzofuran derivatives as optical brightening agents, highlighting their industrial potential. google.com The synthesis of dyes based on the benzofuran scaffold has been a subject of interest, suggesting the potential for tailored development of novel colorants. researchgate.net The introduction of a chloro-substituent, as seen in this compound, can modulate the electronic properties of the molecule, potentially influencing its color and light-fastness, key characteristics for dyes and pigments.

In Vitro Biological Probes and Mechanistic Studies

The this compound scaffold and its derivatives have been the subject of numerous in vitro studies to elucidate their biological activities and potential as research tools. These investigations in controlled laboratory settings provide foundational knowledge on the molecular interactions and mechanisms of action of these compounds.

Benzofuran derivatives have been identified as potent inhibitors of various enzymes in cell-free assays. The substitution pattern on the benzofuran ring, including the presence of a chloro group, can significantly influence the inhibitory activity and selectivity.

One area of investigation has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. wikipedia.org A number of benzofuran derivatives have demonstrated significant inhibitory activity against these enzymes. mdpi.comresearchgate.netnih.govnih.gov For instance, certain 2-benzofuran carboxamide-benzylpyridinium salts have shown potent inhibition of butyrylcholinesterase, with IC50 values in the low micromolar range. nih.gov The kinetic analysis of some of these inhibitors has revealed a mixed-type inhibition of AChE. researchgate.net

Furthermore, benzofuran scaffolds have been explored as inhibitors of other enzymes, such as tumor necrosis factor-α converting enzyme (TACE), a key mediator in inflammatory processes. nih.gov The inhibitory potential of these compounds is often evaluated through in vitro enzymatic assays that measure the reduction in enzyme activity in the presence of the compound.

Below is a table summarizing the enzyme inhibitory activities of some benzofuran derivatives, illustrating the potency that can be achieved with this scaffold.

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts | Butyrylcholinesterase | 0.054 - 2.7 | nih.gov |

| Disubstituted benzofuran derivatives | Acetylcholinesterase | 0.024 - 0.053 | researchgate.net |

| Prenylated 2-arylbenzofuran derivatives | Butyrylcholinesterase | 2.5 - 32.8 | mdpi.com |

This table presents data for various benzofuran derivatives, not specifically this compound, to showcase the general enzyme inhibitory potential of the scaffold.

Receptor binding assays are crucial in vitro tools to determine the affinity of a compound for a specific receptor. Benzofuran derivatives have been investigated for their binding affinity to a variety of receptors, indicating their potential as selective ligands.

Studies have shown that certain benzofuran derivatives exhibit high affinity for histamine (B1213489) H3 and H4 receptors. frontiersin.org For example, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which includes a 5-chloro substituted analog, were evaluated for their binding to these receptors. The chlorinated compound, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine, was identified as a histamine H4 receptor antagonist with a pKi of 6.2. nih.gov

The benzofuran moiety has also been incorporated into ligands targeting opioid receptors, conferring delta-receptor selectivity. nih.gov Additionally, novel benzofuran derivatives have been synthesized and shown to possess dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter, suggesting their potential as tools for studying serotonergic systems. researchgate.net The binding affinities of these compounds are typically determined through competitive binding assays using radiolabeled ligands.

The following table provides examples of the receptor binding affinities of various benzofuran derivatives.

| Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |

| 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine | Histamine H4 Receptor | pKi = 6.2 | nih.gov |

| Benzofuran derivatives of non-peptide opioids | Delta-Opioid Receptor | High affinity | nih.gov |

| Benzofuran-indoletetrahydropyridine hybrids | 5-HT1A Receptor | 96 nM | researchgate.net |

| Benzofuran-indoletetrahydropyridine hybrids | Serotonin Transporter | 9.8 nM | researchgate.net |

This table includes data for various benzofuran derivatives to illustrate the receptor binding potential of this chemical class.

The antimicrobial properties of benzofuran derivatives have been extensively studied against a range of laboratory strains of bacteria and fungi. The presence of a halogen, such as chlorine, on the benzofuran ring has been shown to be a critical determinant of antimicrobial activity. nih.gov

Several studies have demonstrated that chlorination of the benzofuran ring enhances both antibacterial and antifungal potencies. rsc.org For instance, 5-chloro substituted benzoxazolinone derivatives have been reported to exhibit good antibacterial and antifungal activity. nih.govscienceopen.com The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivatives of 3-benzofurancarboxylic acid, including halogenated compounds, have shown activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL. nih.gov Some of these compounds also exhibited antifungal activity against Candida species. nih.gov Furthermore, novel 2-salicyloylbenzofurans have demonstrated potent antibacterial activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.06 mM. nih.gov

The table below summarizes the antimicrobial activity of selected benzofuran derivatives.

| Derivative Class | Microbial Strain | MIC | Reference |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 µg/mL | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 µg/mL | nih.gov |

| 2-Salicyloylbenzofurans | Gram-positive bacteria | 0.06 - 0.55 mM | nih.gov |

| 2-Salicyloylbenzofurans | MRSA | 0.12 - 0.27 mM | nih.gov |

| Aza-benzofurans | Salmonella typhimurium, Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Oxa-benzofurans | Penicillium italicum, Colletotrichum musae | 12.5 - 25 µg/mL | mdpi.com |

This table presents data for a variety of benzofuran derivatives to highlight the antimicrobial potential of the scaffold.

Commonly used chemical assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. In a study of new benzofuran derivatives, several compounds exhibited very good antioxidant activity as determined by the DPPH method. nih.gov The antioxidant capacity is often compared to that of standard antioxidants like ascorbic acid or Trolox.

Theoretical studies using density functional theory (DFT) have also been employed to understand the antioxidant mechanisms of benzofuran-stilbene hybrid compounds, suggesting that the O–H bond breakage is a key factor in their antioxidative activity. rsc.orgvinhuni.edu.vn

The following table provides examples of the antioxidant activity of some benzofuran derivatives.

| Derivative Class | Assay | IC50 | Reference |

| Substituted benzofuran derivatives | DPPH | Good activity at 50-200 µg/mL | nih.gov |

This table illustrates the antioxidant potential of the benzofuran scaffold based on available data for its derivatives.

The interaction of small molecules with biomacromolecules like proteins and DNA is fundamental to understanding their biological effects. Benzofuran derivatives have been investigated for their ability to bind to and interact with these essential biomolecules.

The binding of 4-nitrophenyl-functionalized benzofuran derivatives to bovine serum albumin (BSA), a model protein, has been studied using spectroscopic techniques. nih.gov These studies demonstrated that benzofuran derivatives can efficiently bind to serum albumins, which could have implications for their distribution and bioavailability in biological systems. encyclopedia.pub The interaction was shown to alter the secondary structure of the protein. nih.gov

Catalytic Applications (e.g., as a ligand in metal catalysis)

The use of organic molecules as ligands to modify the behavior of metal catalysts is a cornerstone of modern synthetic chemistry. Ligands can influence the reactivity, selectivity, and efficiency of a catalyst. In principle, the this compound molecule possesses heteroatoms and a π-system that could allow it to coordinate with a metal center.

However, a comprehensive review of scientific literature and chemical databases indicates that the direct application of this compound as a ligand in metal catalysis is not a well-documented area of research. The majority of studies related to this compound and catalysis focus on its synthesis, often employing transition metal catalysts, rather than its use as a catalytic ligand itself.

While there is a lack of direct evidence for this compound as a ligand, the broader class of benzofuran- and dibenzofuran-based molecules has seen application in the design of more complex, often multidentate, ligands for various catalytic transformations. These more elaborate ligand structures incorporate the benzofuran moiety as a rigid scaffold, which can be functionalized with coordinating groups such as phosphines or amines to create a specific binding pocket for a metal catalyst. These complex ligands have been employed in reactions like cross-coupling and asymmetric synthesis.

It is conceivable that under specific conditions, the oxygen atom of the furan ring or the π-electrons of the aromatic system in this compound could exhibit some coordinating ability. However, without dedicated research to explore and optimize these potential interactions for a catalytic cycle, its utility as a ligand remains speculative.

The following table summarizes the typical roles of related compounds in catalysis, highlighting the current gap in knowledge regarding the specific use of this compound as a ligand.

| Compound Family | Role in Catalysis | Metal Catalysts Commonly Used |

| Benzofuran Derivatives | Typically as substrates or products of catalytic reactions. | Palladium, Copper, Rhodium, Nickel |

| Dibenzofuran-based Phosphine Ligands | Act as directing or stabilizing ligands in cross-coupling and C-H activation reactions. | Palladium, Rhodium |

| Benzofuran-derived Azadiene Ligands | Used in asymmetric catalysis to induce stereoselectivity. | Chiral Phosphoric Acids |

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Methylbenzofuran Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic routes to benzofurans often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of 5-chloro-2-methylbenzofuran synthesis will prioritize the principles of green chemistry, focusing on sustainability and efficiency.

Key Research Thrusts:

Catalytic C-H Activation/Annulation: Moving beyond classical named reactions, future syntheses will increasingly leverage transition-metal catalysis (e.g., using palladium, copper, or nickel) to construct the benzofuran (B130515) core via direct C-H activation and annulation of readily available precursors like substituted phenols and alkynes. acs.org This approach minimizes the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

Visible-Light Photoredox Catalysis: Harnessing the energy of visible light to drive chemical transformations offers a sustainable alternative to thermally promoted reactions. Research is anticipated in developing photoredox-catalyzed cyclizations to form the this compound ring system under mild, environmentally benign conditions. mdpi.com